1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide
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Overview
Description
1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC reaction).
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis platforms and continuous flow reactors.
Chemical Reactions Analysis
1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and therapeutic potential.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to antifungal effects. The fluorophenyl and methoxyphenyl groups enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole structure but different substituents.
Itraconazole: Another antifungal with a broader spectrum of activity, also containing a triazole ring.
Voriconazole: A triazole antifungal with enhanced activity against resistant fungal strains.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-26-17-4-2-3-14(11-17)9-10-21-19(25)18-13-24(23-22-18)12-15-5-7-16(20)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFNQBMHSOSORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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